![molecular formula C8H5BrS B074336 7-Bromobenzo[b]thiophene CAS No. 1423-61-6](/img/structure/B74336.png)
7-Bromobenzo[b]thiophene
Overview
Description
7-Bromobenzo[b]thiophene is a halogenated heterocyclic compound characterized by a fused benzene and thiophene ring system with a bromine atom at the 7-position. Its molecular formula is C₈H₅BrS, with a molecular weight of 213.09 g/mol (CAS: 5118-13-8) . This compound is synthesized via hydrolysis of ethyl this compound-2-carboxylate using lithium hydroxide in tetrahydrofuran (THF) and water . It serves as a key intermediate in medicinal chemistry and materials science, particularly in the development of tubulin polymerization inhibitors and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Bromobenzo[b]thiophene can be synthesized through several methods. One common approach involves the bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like chloroform or carbon tetrachloride at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The reaction is carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products include substituted benzo[b]thiophenes with various functional groups.
Coupling Reactions:
Scientific Research Applications
Synthetic Applications
7-Bromobenzo[b]thiophene serves as a crucial building block in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical transformations:
- Metallation Reactions : It can undergo metallation to form organometallic derivatives, which are essential intermediates in organic synthesis.
- Cross-Coupling Reactions : This compound is utilized in cross-coupling reactions to form complex structures, such as biaryl compounds, which are important in pharmaceuticals and agrochemicals .
Material Science
In material science, this compound is used to synthesize conductive polymers and organic semiconductors:
- Organic Light Emitting Diodes (OLEDs) : The compound has been investigated for its potential use in OLEDs due to its electronic properties.
- Field-Effect Transistors (FETs) : Its derivatives have shown promise in the development of organic FETs, enhancing device performance and stability .
Medicinal Chemistry
The compound exhibits biological activity that makes it a candidate for drug development:
- Anticancer Activity : Studies have indicated that derivatives of this compound possess anticancer properties, potentially acting through mechanisms that involve the inhibition of specific kinases .
- CYP Enzyme Inhibition : It has been noted as a CYP1A2 and CYP2C19 inhibitor, which is valuable for understanding drug metabolism and interactions .
Case Study 1: Synthesis of Functionalized Thiophenes
In a study published in the Bulletin of the Chemical Society of Japan, researchers synthesized various thiophene derivatives using this compound as a precursor. The study highlighted the efficiency of metallation followed by cross-coupling to yield complex structures useful in material applications .
Case Study 2: Anticancer Activity Assessment
Research published in Pharmaceutical Sciences demonstrated the anticancer efficacy of a series of this compound derivatives. The study reported significant inhibition of cancer cell proliferation, suggesting potential therapeutic applications against certain cancer types .
Data Tables
Application Area | Details |
---|---|
Organic Synthesis | Building block for various organic compounds |
Material Science | Used in OLEDs and organic semiconductors |
Medicinal Chemistry | Potential anticancer agent; CYP enzyme inhibitor |
Mechanism of Action
The mechanism of action of 7-Bromobenzo[b]thiophene involves its interaction with various molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity for certain biological targets . Additionally, its heterocyclic structure allows it to participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Structural and Electronic Effects
Substituents on the benzo[b]thiophene scaffold significantly influence electronic properties and reactivity. Below is a comparison with structural analogs:
Key Observations :
- Electron-withdrawing groups (e.g., Br) enhance reactivity in Suzuki-Miyaura couplings, making 7-bromo derivatives valuable in drug discovery .
- Electron-donating groups (e.g., CH₃, OCH₃) improve solubility but reduce electrophilic reactivity .
Comparison of Yields :
Compound | Synthesis Method | Yield (%) |
---|---|---|
This compound | Hydrolysis of ethyl ester | >90 |
2,3-Disubstituted analogs | Pd/Cu-catalyzed cross-coupling | 85–95 |
7-Amino derivatives | Oxime hydrolysis | 70–80 |
Physicochemical Properties
- Solubility: 7-Bromo derivatives are less polar than amino or methoxy analogs, limiting aqueous solubility but enhancing compatibility with organic matrices in OLEDs .
- Thermal Stability : Bromine increases thermal stability (e.g., this compound-3-carboxylic acid, MP: >250°C) compared to methyl derivatives .
Biological Activity
7-Bromobenzo[b]thiophene (CAS Number: 1423-61-6) is a brominated derivative of benzo[b]thiophene, notable for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : CHBrS
- Molecular Weight : 213.09 g/mol
- Physical State : Liquid at room temperature
- Purity : >98% (GC)
The biological activity of this compound is largely attributed to its structural features, specifically the presence of the bromine atom and the fused thiophene ring. These components enhance its ability to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways. The compound has been investigated for:
- Antimicrobial Activity : Exhibiting potential against various bacterial strains, including multidrug-resistant Staphylococcus aureus.
- Anticancer Properties : Inducing apoptosis in cancer cells upon photoexcitation, suggesting a mechanism that may involve reactive oxygen species (ROS) generation .
Antimicrobial Activity
Research has shown that this compound derivatives possess significant antimicrobial properties. A study demonstrated that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains of Staphylococcus aureus . The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases . The compound's ability to generate ROS upon UV exposure enhances its cytotoxic effects on tumor cells.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other related compounds. The following table summarizes key differences in their structures and biological activities:
Compound Name | Structure | Key Features | Biological Activity |
---|---|---|---|
This compound | Structure | Bromine at position 7; fused thiophene ring | Antimicrobial, anticancer |
Methyl this compound-2-carboxylate | Structure | Carboxylate ester group | Anticancer, potential apoptosis inducer |
5-Bromobenzo[b]thiophene | Structure | Bromine at position 5; different reactivity | Limited antibacterial activity |
Case Studies and Research Findings
- Synthesis and Evaluation : In one study, researchers synthesized a series of benzo[b]thiophene derivatives, including those based on this compound, and evaluated their antibacterial and anticancer activities. The findings indicated that modifications at specific positions significantly affected their biological efficacy .
- Mechanistic Studies : Another investigation focused on understanding the interaction of this compound with cellular targets. It was found that the compound could inhibit key metabolic pathways in bacteria, leading to cell death .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that derivatives of this compound exhibit favorable absorption and distribution characteristics, making them suitable candidates for further drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Bromobenzo[b]thiophene, and how can regioselectivity be optimized?
- Methodological Answer : The AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes is a validated method for synthesizing brominated benzo[b]thiophenes. For this compound, regioselectivity can be enhanced by optimizing reaction temperature (typically 80–100°C) and solvent polarity. Polar aprotic solvents like DMF improve bromine incorporation at the 7-position. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (>85%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substitution patterns. The aromatic proton at the 7-position shows deshielding (~δ 7.8–8.2 ppm) due to bromine’s electronegativity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (227.12 g/mol for CHBrS) with isotopic peaks characteristic of bromine (1:1 ratio for Br/Br).
- X-ray Diffraction (XRD) : Resolves crystal packing and bond distances. C–S bond lengths in benzo[b]thiophene derivatives average 1.71 Å, consistent with MP2/6-311G** computational models .
Q. How can researchers address solubility challenges in crystallizing this compound derivatives?
- Methodological Answer : Slow evaporation from a 1:3 dichloromethane/hexane mixture at 4°C promotes single-crystal growth. For recalcitrant derivatives, vapor diffusion with toluene or THF improves lattice formation. Thermal stability assays (TGA/DSC) pre-screen solvents to avoid decomposition during crystallization .
Advanced Research Questions
Q. How does density functional theory (DFT) predict the electronic properties of this compound in catalytic applications?
- Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level reveal the sulfur atom in thiophene rings as an active site for oxygen reduction reactions (ORR). The bromine substituent lowers the LUMO energy (-1.8 eV), enhancing electron-accepting capacity. Charge distribution maps show bromine’s inductive effect stabilizes radical intermediates in cross-coupling reactions .
Q. What strategies resolve contradictory NMR data in substituted benzo[b]thiophene derivatives?
- Methodological Answer :
- Dynamic NMR : Resolves conformational exchange broadening in crowded spectra (e.g., methyl-substituted derivatives).
- Isotopic Labeling : C-labeled analogs clarify ambiguous carbon environments.
- Computational Validation : Compare experimental H chemical shifts with DFT-predicted values (MAE < 0.1 ppm) to assign signals .
Q. How does the bromine substituent influence Suzuki-Miyaura cross-coupling kinetics in this compound?
- Methodological Answer : Bromine’s steric bulk slows transmetallation but enhances oxidative addition. Kinetic studies (monitored via GC-MS) show a 2.5x rate increase with Pd(PPh) vs. Pd(OAc). Solvent effects: DME > toluene > THF for aryl boronic acid coupling partners. Post-reaction, column chromatography isolates biaryl products with >90% purity .
Q. Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported melting points for this compound analogs?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5%.
- Thermal History : Annealing samples at 50°C for 24 hours eliminates metastable polymorphs.
- Interlab Comparison : Cross-validate with differential scanning calorimetry (DSC) to identify true melting endotherms .
Properties
IUPAC Name |
7-bromo-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOICDPBEDNMHQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476429 | |
Record name | 7-bromobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423-61-6 | |
Record name | 7-bromobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromobenzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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